5-Nitro-2-vinylpyridine
Overview
Description
5-Nitro-2-vinylpyridine is a chemical compound with the formula C7H6N2O2 and a molecular weight of 150.13 g/mol . It is a nitro compound used for research and development .
Chemical Reactions Analysis
A [3+2] cycloaddition reaction between (Z)-1-methyl-3-[(2,2,2-trifluoroethyl)imino]indolin-2-one and this compound with no catalyst in acetonitrile to produce spiro [pyrrolidin-oxindoles] has been investigated .Scientific Research Applications
Synthesis of Uridine Derivatives : Komor et al. (2012) described a method for synthesizing 5-nitro-2-pyridyl 1-thioglycosides. These compounds are used to create uridine derivatives, which show potential as glycosyltransferase inhibitors, by linking 2-deoxyglucose and 2-deoxygalacto. This illustrates the compound's utility in synthesizing biologically active molecules (Komor et al., 2012).
Molecular Diode and Nano-Actuator : Derosa, Guda, and Seminario (2003) found that 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecules can exhibit charge-induced conformational switching. This property makes them suitable for applications like memory devices or nano-actuators, where control of ring rotation through charging with a bias voltage is crucial (Derosa, Guda, & Seminario, 2003).
Catalysis in Hydrogenation Reactions : Xu, Xi, Shi, and Cao (2000) demonstrated that the VPy-NVP-Pd complex catalyst is effective in hydrogenating aromatic nitro compounds, with optimal activity at a specific molar ratio (Xu, Xi, Shi, & Cao, 2000).
Antibacterial Activity Monitoring : Farkas et al. (2006) reported that the catalytic reduction of 5-nitrofuran compounds by a Rh complex on poly(4-vinylpyridine) can be used to assess their antibacterial activity (Farkas et al., 2006).
Pharmaceutical Synthesis : Tabakovic and Tabaković (1999) found that crosslinked poly(vinylpyridine)-supported acids catalyze the formation of nifuroxazide, a drug for treating acute bacterial diarrhea, with high yield and purity (Tabakovic & Tabaković, 1999).
Safety and Hazards
The safety data sheet for a related compound, 2-Hydroxy-5-nitropyridine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use this compound only in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Properties
IUPAC Name |
2-ethenyl-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-2-6-3-4-7(5-8-6)9(10)11/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNIFVJEIFDBNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630502 | |
Record name | 2-Ethenyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40630502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119836-85-0 | |
Record name | 2-Ethenyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40630502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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